

# 5-Fluoropyrimidin-4-amine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-Fluoropyrimidin-4-amine

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An in-depth technical guide on 5-Fluorocytosine (Flucytosine), a derivative of pyrimidine, is provided for researchers, scientists, and professionals in drug development. This guide details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and mechanism of action.

## Chemical Identity and Nomenclature

5-Fluorocytosine, often referred to as Flucytosine, is a fluorinated pyrimidine analog.<sup>[1]</sup> Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5th position, an amino group at the 4th position, and a keto group at the 2nd position.

IUPAC Name: 4-amino-5-fluoro-1H-pyrimidin-2-one<sup>[2]</sup>

Synonyms: Flucytosine, 5-FC<sup>[3][4]</sup>

Chemical Structure:

## Physicochemical Properties

The key quantitative data for 5-Fluorocytosine are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> FN <sub>3</sub> O	<a href="#">[5]</a>
Molecular Weight	129.09 g/mol	<a href="#">[5]</a>
CAS Number	2022-85-7	<a href="#">[5]</a>
Appearance	White or almost white crystalline powder	<a href="#">[5]</a>
Solubility	Sparingly soluble in water (10.5 mg/mL); Slightly soluble in alcohol	<a href="#">[5]</a>
Storage Conditions	2-8°C; Protect from light	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols: Synthesis of 5-Fluorocytosine

Multiple synthetic routes for 5-Fluorocytosine have been developed. Below are detailed methodologies for two distinct approaches.

### Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This method involves a two-step reaction starting from 2,5-difluoro-4-chloropyrimidine.[\[7\]](#)[\[8\]](#)

#### Step 1: Formation of 2-hydroxy-4-chloro-5-fluoropyrimidine

- Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid.[\[7\]](#)
- Heat the mixture at 50°C for 2 hours.[\[7\]](#)
- After the reaction, cool the mixture.[\[7\]](#)

#### Step 2: Amination to yield 5-Fluorocytosine

- Neutralize the cooled mixture with a 33% strength aqueous ammonia solution.[7]
- Dilute the mixture with 100 ml of ethanol.[7]
- Add a further 20 ml of aqueous 33% strength ammonia solution.[7]
- Stir the resulting mixture at room temperature for 2 hours.[7]
- Concentrate the mixture in vacuo.[7]
- Take up the residue in 60 ml of water.[7]
- Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.[7] A yield of 98.1% of the theory has been reported for this process.[7]

## Protocol 2: Synthesis starting from Chloroacetamide

A low-cost, five-step synthesis route has been reported starting from chloroacetamide, which avoids chromatographic purifications.[3]

Overview of the multi-step synthesis: The synthesis involves the introduction of fluorine via a Finkelstein-type reaction, followed by the formation of fluoroacetonitrile.[3] The key step is a Claisen-type condensation of fluoroacetonitrile with ethyl formate, which furnishes (Z)-2-cyano-2-fluoroethen-1-olate.[3] This intermediate then undergoes cyclization with urea, followed by diazotization to yield 5-Fluorocytosine.[3] The overall reported yield for this process is up to 46%. [3]

## Mechanism of Action

5-Fluorocytosine is a prodrug with no intrinsic antifungal activity.[4] Its therapeutic effect relies on its conversion into active metabolites within fungal cells. This selective activation makes it a targeted antifungal agent.

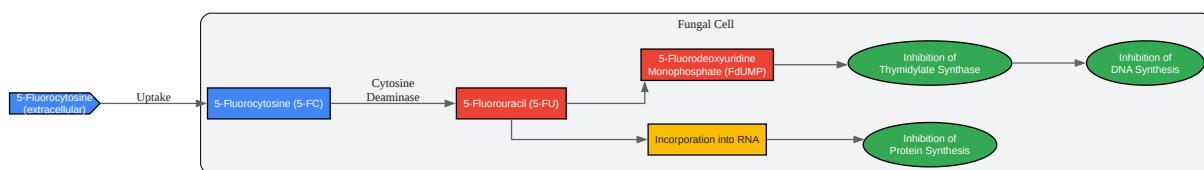
The mechanism involves the following key steps:

- Uptake: Susceptible fungal cells actively transport 5-Fluorocytosine across their cell membranes.[5]

- Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to the cytotoxic agent 5-fluorouracil (5-FU).<sup>[1][5]</sup> This enzyme is not present in mammalian cells, which accounts for the drug's selectivity.<sup>[1]</sup>
- Inhibition of RNA and DNA Synthesis: 5-FU is further metabolized through two primary pathways:
  - It is incorporated into RNA in place of uracil, leading to the production of faulty RNA and subsequent inhibition of essential protein synthesis.<sup>[1]</sup>
  - It is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.<sup>[1]</sup> This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine, thereby halting DNA replication.<sup>[1][9]</sup>

The dual disruption of both RNA and DNA synthesis effectively inhibits the growth and replication of the fungus.<sup>[1]</sup>

Below is a diagram illustrating the metabolic pathway and mechanism of action of 5-Fluorocytosine.



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Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

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